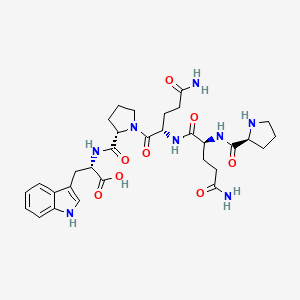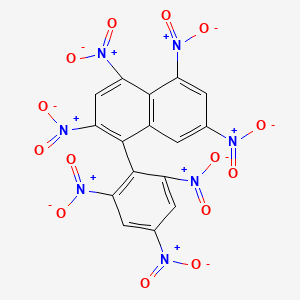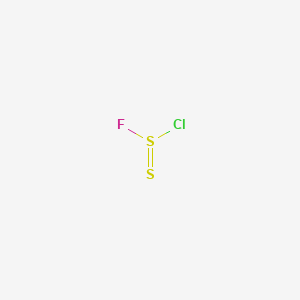
Sulfurothious chloride fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfurothious chloride fluoride is a compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound contains sulfur, chlorine, and fluorine atoms, which contribute to its distinct reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfurothious chloride fluoride typically involves the reaction of sulfur-containing precursors with chlorine and fluorine sources. One common method is the direct fluorination of sulfur chlorides using fluorinating agents such as sulfuryl fluoride (SO₂F₂) or other solid reagents like FDIT and AISF . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using sulfuryl fluoride gas. This method is favored due to its efficiency and the availability of sulfuryl fluoride as a reagent. The process involves the careful handling of reactive gases and the use of specialized equipment to ensure safety and high yield .
Chemical Reactions Analysis
Types of Reactions
Sulfurothious chloride fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it to lower oxidation state compounds.
Substitution: It can participate in substitution reactions where chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonyl fluorides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Sulfurothious chloride fluoride has found applications in several scientific research areas:
Mechanism of Action
The mechanism by which sulfurothious chloride fluoride exerts its effects involves its interaction with molecular targets through its reactive sulfur, chlorine, and fluorine atoms. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The pathways involved often include nucleophilic attack on the sulfur or halogen atoms, leading to various downstream effects .
Comparison with Similar Compounds
Similar Compounds
Sulfonyl Fluorides: These compounds share the sulfur-fluorine bond and are known for their stability and reactivity in organic synthesis.
Sulfonyl Chlorides: Similar to sulfurothious chloride fluoride, these compounds contain sulfur-chlorine bonds and are widely used as electrophiles in chemical reactions.
Fluoroalkyl Compounds: These compounds feature fluorine atoms bonded to carbon and exhibit unique reactivity due to the presence of fluorine.
Uniqueness
This compound stands out due to its combination of sulfur, chlorine, and fluorine atoms, which impart distinct chemical properties.
Properties
CAS No. |
288370-46-7 |
|---|---|
Molecular Formula |
ClFS2 |
Molecular Weight |
118.6 g/mol |
IUPAC Name |
chloro-fluoro-sulfanylidene-λ4-sulfane |
InChI |
InChI=1S/ClFS2/c1-4(2)3 |
InChI Key |
SWWQLAYPTKRVHO-UHFFFAOYSA-N |
Canonical SMILES |
FS(=S)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


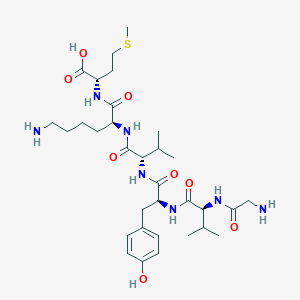

![1-Naphthalenemethanamine, N-([1,1'-biphenyl]-4-ylmethyl)-](/img/structure/B12567363.png)
![2-[1-(2-Hydroxy-4-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-5-methylphenol](/img/structure/B12567367.png)
![Naphtho[2,3-b]furan, 4,4a,5,8,8a,9-hexahydro-4,4,7-trimethyl-, cis-](/img/structure/B12567374.png)
![3-[(3-Boronophenyl)carbamoyl]-1-methylpyridin-1-ium](/img/structure/B12567382.png)
![Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]-](/img/structure/B12567385.png)
![N,N-Bis[(trimethylsilyl)oxy]prop-1-en-1-amine](/img/structure/B12567401.png)
![2,5-Bis[(3,5-diethyl-4-hydroxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B12567409.png)
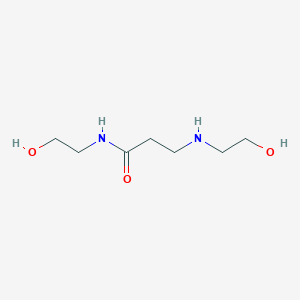
![(2S)-4-[Carboxy(2-nitrophenyl)methoxy]-2-(methylamino)-4-oxobutanoate](/img/structure/B12567417.png)
![6-Fluoro-3-[2-(pyridin-4-yl)ethenyl]-1H-indole](/img/structure/B12567419.png)
